molecular formula C19H18N3O4S2+ B12813855 Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)- CAS No. 13057-93-7

Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-

Cat. No.: B12813855
CAS No.: 13057-93-7
M. Wt: 416.5 g/mol
InChI Key: CZTQZXZIADLWOZ-CRAIPNDOSA-O
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Preparation Methods

Cephaloridine can be synthesized from cephalotin and pyridine through a deacetylation process. The reaction involves heating an aqueous mixture of cephalotin, thiocyanate, pyridine, and phosphoric acid for several hours. After cooling, the mixture is diluted with water, and the pH is adjusted with a mineral acid, leading to the precipitation of cephaloridine thiocyanate salt .

Chemical Reactions Analysis

Cephaloridine undergoes various chemical reactions, including:

    Oxidation: Cephaloridine can be oxidized under specific conditions, leading to the formation of reactive metabolites.

    Reduction: Reduction reactions can modify the cephalosporin ring structure.

    Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cephaloridine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.

    Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Used in veterinary medicine to treat bacterial infections in animals.

    Industry: Utilized in the production of cephalosporin antibiotics and related compounds.

Properties

CAS No.

13057-93-7

Molecular Formula

C19H18N3O4S2+

Molecular Weight

416.5 g/mol

IUPAC Name

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/p+1/t15-,18-/m1/s1

InChI Key

CZTQZXZIADLWOZ-CRAIPNDOSA-O

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4

Origin of Product

United States

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